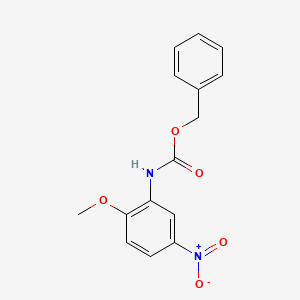
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate is a synthetic organic compound that features a tetrahydropyran ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate typically involves multiple steps. One common method starts with the preparation of the Boc-protected amine, which is then coupled with a suitable tetrahydropyran derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The Boc-protected amine can be deprotected to reveal the free amine, which can interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid: Another Boc-protected amine with different substituents on the phenyl ring.
Ethyl 2-((tert-Butoxycarbonyl)methyl)amino]-3-hydroxy-3-phenylpropionate: A compound with a similar Boc-protected amine and hydroxyl group but different overall structure.
Uniqueness
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate is unique due to its specific combination of a tetrahydropyran ring, a hydroxyl group, and a Boc-protected amine on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
tert-butyl N-[3-(4-hydroxyoxan-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-13-6-4-5-12(11-13)16(19)7-9-20-10-8-16/h4-6,11,19H,7-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
PCDDAQSSDXWSNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B8601265.png)




![1-[2-(4-tert-Butoxyphenoxy)ethoxy]-1H-pyrazole](/img/structure/B8601323.png)
![4-{[(p-Chlorobenzyl)thiocarbamoyl]thio}-butyric acid](/img/structure/B8601332.png)



![1,3-Dibromo-5-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8601353.png)

